molecular formula C7H10ClNO2 B6175067 1-amino-3-ethynylcyclobutane-1-carboxylic acid hydrochloride, Mixture of diastereomers CAS No. 2503202-39-7

1-amino-3-ethynylcyclobutane-1-carboxylic acid hydrochloride, Mixture of diastereomers

Cat. No.: B6175067
CAS No.: 2503202-39-7
M. Wt: 175.6
InChI Key:
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Description

1-Amino-3-ethynylcyclobutane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H9NO2·HCl. It is a mixture of diastereomers, meaning it contains multiple stereoisomers that are not mirror images of each other. This compound is of interest in various scientific research applications due to its unique structure and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of 1-amino-3-ethynylcyclobutane-1-carboxylic acid hydrochloride typically begins with cyclobutane derivatives.

  • Reaction Steps: The key steps involve the introduction of an amino group and an ethynyl group to the cyclobutane ring. This can be achieved through a series of reactions including halogenation, nucleophilic substitution, and reduction.

  • Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to maximize yield and purity. This often involves the use of catalysts and controlled reaction environments.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine or aldehyde.

  • Substitution: Substitution reactions can introduce different functional groups to the cyclobutane ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like ammonia (NH3) and various alkyl halides are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and ketones.

  • Reduction Products: Amines and aldehydes.

  • Substitution Products: Various functionalized cyclobutanes.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and interactions.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-amino-3-ethynylcyclobutane-1-carboxylic acid hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 1-Amino-3-ethynylcyclohexane-1-carboxylic acid hydrochloride

  • 1-Amino-3-ethynylcyclopentane-1-carboxylic acid hydrochloride

  • 1-Amino-3-ethynylcyclopropane-1-carboxylic acid hydrochloride

Uniqueness: 1-amino-3-ethynylcyclobutane-1-carboxylic acid hydrochloride is unique due to its cyclobutane ring, which imparts distinct chemical properties compared to its cyclohexane, cyclopentane, and cyclopropane counterparts

Properties

CAS No.

2503202-39-7

Molecular Formula

C7H10ClNO2

Molecular Weight

175.6

Purity

95

Origin of Product

United States

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